

Application of Dithiosalicylic Acid in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: *Dithiosalicylic acid*

Cat. No.: *B1670783*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2,2'-dithiosalicylic acid** in the synthesis of pharmaceutical intermediates. The information is intended to guide researchers and professionals in drug development in leveraging this versatile compound for the creation of valuable building blocks for active pharmaceutical ingredients (APIs).

Application Notes

2,2'-Dithiosalicylic acid is a key organic sulfur compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its unique structure, featuring a disulfide bond linking two salicylic acid moieties, allows for diverse chemical transformations, making it a valuable starting material in medicinal chemistry.

One of the primary applications of **2,2'-dithiosalicylic acid** is in the synthesis of 1,2-benzisothiazolin-3(2H)-one (BIT) and its derivatives. BIT is a widely used biocide and preservative in pharmaceutical formulations and also serves as a scaffold for the development of new therapeutic agents. The synthesis of BIT from **2,2'-dithiosalicylic acid** typically proceeds through the formation of an activated intermediate, such as 2,2'-dithio-bis-benzoyl chloride, followed by cyclization with an amine source.

Furthermore, **2,2'-dithiosalicylic acid** has been identified as a starting material for a new class of anti-HIV-1 agents.^[1] While specific drug candidates and detailed synthetic pathways in the

public domain are limited, this application highlights the potential of **2,2'-dithiosalicylic acid** in the development of novel antiviral therapies. The disulfide bond and the carboxylic acid functionalities provide reactive sites for the construction of complex heterocyclic systems that may exhibit antiretroviral activity.

The following sections provide detailed experimental protocols for the synthesis of a key pharmaceutical intermediate from **2,2'-dithiosalicylic acid**, along with quantitative data to support the reproducibility of these methods.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1,2-benzisothiazolin-3(2H)-one from **2,2'-dithiosalicylic acid** via a two-step process.

Step	Reaction	Reactants	Product	Yield (%)	Purity (%)	Reference
1	Esterification	2,2'-Dithiosalicylic acid, Dimethyl sulfate	2,2'-Dithiosalicylic acid dimethyl ester	95	Not specified	KR200601 24917A
2	Amidation-Cyclization	2,2'-Dithiosalicylic acid dimethyl ester, Formamide	1,2-Benzisothiazolin-3(2H)-one	High (not specified)	High (not specified)	KR200601 24917A
Alt. 2	One-pot Amidation-Cyclization	2,2'-Dithiodibenzoic acid, Acetamide or Urea	1,2-Benzisothiazolin-3(2H)-one	90	Not specified	ResearchGate
Alt. 3	Chlorination and Amidation	2,2'-dithiobis-benzoyl chloride, Ammonia	1,2-Benzisothiazolin-3(2H)-one	88.5	Not specified	PrepChem.com

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dithio-bis-benzoyl chloride

This protocol describes the synthesis of the key intermediate, 2,2'-dithio-bis-benzoyl chloride, from 2,2'-dithiosalicylic acid.

Materials:

- 2,2'-Dithiosalicylic acid
- Thionyl chloride

- Methylene chloride (optional, as solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend **2,2'-dithiosalicylic acid** in an excess of thionyl chloride. Methylene chloride can be used as a solvent if necessary.
- Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (the evolution of HCl and SO₂ gas ceases).
- Cool the reaction mixture to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting solid residue is 2,2'-dithio-bis-benzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT) from 2,2'-Dithio-bis-benzoyl chloride

This protocol details the synthesis of the pharmaceutical intermediate 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride.

Materials:

- 2,2'-Dithio-bis-benzoyl chloride (from Protocol 1)
- Methylene chloride
- Concentrated ammonium hydroxide (NH₄OH)
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:

- Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L) in a suitable reaction vessel with vigorous stirring.
- Bubble chlorine gas (239 g, 3.37 moles) through the suspension.
- Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.
- Continue stirring the mixture for one hour after the addition is complete.
- Filter the mixture to collect the solid product.
- Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated hydrochloric acid with vigorous stirring.
- Isolate the solid by filtration and wash it on the filter with about 3 L of water.
- Dry the product in vacuo at 30°C to obtain 1,2-benzisothiazolin-3(2H)-one. The reported yield is 902 g (88.5%).

Protocol 3: One-pot Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT) from 2,2'-Dithiodibenzoic Acid

This protocol outlines a one-pot synthesis of 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithiodibenzoic acid with acetamide or urea.[\[2\]](#)

Materials:

- 2,2'-Dithiodibenzoic acid
- Acetamide or Urea

Procedure:

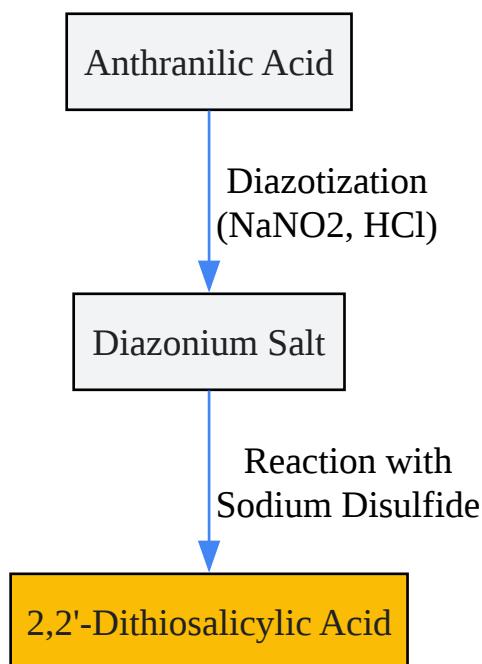
- Combine 2,2'-dithiodibenzoic acid with either acetamide or urea in a reaction vessel.
- Heat the mixture to induce a one-pot amidation-cyclization reaction.

- The reaction proceeds to yield 1,2-benzisothiazolin-3(2H)-one. A high yield (90%) has been reported for this method.[2]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

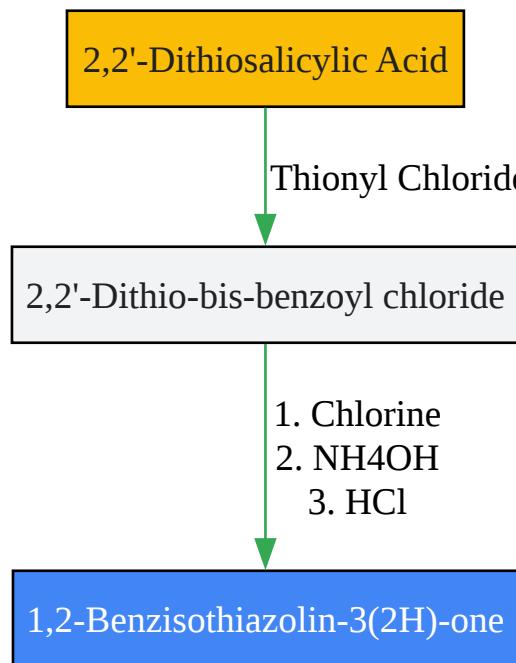
Synthesis of 2,2'-Dithiosalicylic Acid



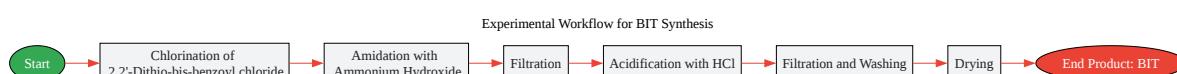
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Caption: Synthesis of 2,2'-**Dithiosalicylic Acid**.

Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT)

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Caption: Synthesis of 1,2-Benzisothiazolin-3(2H)-one.

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Caption: Experimental Workflow for BIT Synthesis.

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References

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